N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, methoxy, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with appropriate amines under acidic or basic conditions to form the intermediate quinazolinone. This intermediate is then further reacted with 4-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce a variety of functional groups depending on the reagents employed .
Scientific Research Applications
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
N-[2-(4,5-DIMETHOXY-2-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H19N5O8 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N5O8/c1-35-19-11-16(18(28(33)34)12-20(19)36-2)21-24-17-6-4-3-5-15(17)23(30)26(21)25-22(29)13-7-9-14(10-8-13)27(31)32/h3-12,21,24H,1-2H3,(H,25,29) |
InChI Key |
TYDKDOYVYFEFMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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